3-Fluoro-4-nitrophenylacetonitrile
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Overview
Description
3-Fluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is characterized by the presence of a fluoro group at the third position and a nitro group at the fourth position on a phenyl ring, with an acetonitrile group attached to the phenyl ring. This compound is used primarily in research and development settings .
Preparation Methods
The synthesis of 3-Fluoro-4-nitrophenylacetonitrile typically involves the reaction of a nitrochlorobenzene compound with ferrous iron cyanide salt in the presence of cuprous chloride and/or cuprous bromide as a catalyst under heating conditions . This method is advantageous as it reduces the toxicity and cost associated with cyanidation reactions and facilitates industrial mass production .
Chemical Reactions Analysis
3-Fluoro-4-nitrophenylacetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Fluoro-4-nitrophenylacetonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring influence its reactivity and interactions with other molecules. The acetonitrile group can participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Fluoro-4-nitrophenylacetonitrile can be compared with similar compounds such as 4-Fluoro-3-nitrophenylacetonitrile and other nitrophenylacetonitrile derivatives. These compounds share similar structural features but differ in the position of substituents on the phenyl ring, which can affect their chemical properties and reactivity . The unique combination of fluoro and nitro groups in this compound makes it distinct and valuable for specific research applications .
Properties
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYMXAMNWIADMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379164 |
Source
|
Record name | 3-Fluoro-4-nitrophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503315-75-1 |
Source
|
Record name | 3-Fluoro-4-nitrophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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